molecular formula C15H20N2O4 B6577446 ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate CAS No. 1158629-74-3

ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate

Cat. No. B6577446
CAS RN: 1158629-74-3
M. Wt: 292.33 g/mol
InChI Key: GYBSRRDUJVFFIA-UHFFFAOYSA-N
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Description

Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate is a complex organic compound . The molecule contains a total of 41 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions are crucial for synthesis problems. For instance, free radical bromination of alkyl benzenes can be a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of bond types and functional groups . The presence of multiple bonds, aromatic bonds, and a six-membered ring contribute to its unique chemical properties .


Chemical Reactions Analysis

Esters, like this compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

properties

IUPAC Name

ethyl 4-[4-[2-(methylamino)-2-oxoethyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(20)9-8-13(18)17-12-6-4-11(5-7-12)10-14(19)16-2/h4-7H,3,8-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSRRDUJVFFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate

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